ALDH3A1 Enzyme Inhibition: Ortho-Isomer Demonstrates Quantifiable Activity While Meta-Isomer Engages Distinct GPCR Target
2-(Pyrimidin-5-yl)benzaldehyde (ortho-isomer) directly inhibits human recombinant ALDH3A1 with an IC50 of 2.10E+3 nM (2100 nM) under spectrophotometric assay conditions [1]. In contrast, the meta-isomer 3-(pyrimidin-5-yl)benzaldehyde (CAS 640769-70-6) shows no reported ALDH3A1 activity but instead demonstrates high-affinity binding to human H3 histamine receptor (Kd = 1.35 nM) in BRET-based assays [2]. This orthogonal target engagement profile confirms that the ortho-substitution pattern is required for ALDH3A1 inhibitory activity.
| Evidence Dimension | Enzyme inhibition potency (ALDH3A1) |
|---|---|
| Target Compound Data | IC50 = 2100 nM |
| Comparator Or Baseline | 3-(Pyrimidin-5-yl)benzaldehyde: No reported ALDH3A1 inhibition; instead binds H3 receptor (Kd = 1.35 nM) |
| Quantified Difference | Ortho-isomer: ALDH3A1 inhibitor; Meta-isomer: H3 receptor binder (orthogonal target engagement) |
| Conditions | Human recombinant ALDH3A1; 1 min preincubation; benzaldehyde oxidation substrate; spectrophotometric detection |
Why This Matters
Procurement of the correct ortho-isomer is essential for ALDH3A1-targeted studies; substitution with meta-isomer would yield false-negative results and off-target H3 receptor engagement.
- [1] BindingDB. BDBM50447072, CHEMBL1890994. US9328112, A24. IC50: 2.10E+3 nM. Human ALDH3A1 inhibition. 2014. View Source
- [2] BindingDB. BDBM50538677, CHEMBL4635634. Kd: 1.35 nM. Human H3 receptor binding, HEK293T cells, BRET assay. Accessed 2026. View Source
